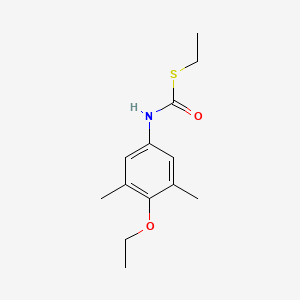
S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate is a chemical compound known for its unique structural properties and potential applications in various fields. It is a member of the carbamothioate family, which are compounds containing a carbamothioate group (a carbonyl group bonded to a sulfur atom and an ethyl group).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate typically involves the reaction of 4-ethoxy-3,5-dimethylphenyl isocyanate with ethyl mercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of carbamothioate compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate involves its interaction with specific molecular targets. The carbamothioate group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- S-Methyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate
- S-Propyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate
- S-Butyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate
Uniqueness
S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate is unique due to its specific ethyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84972-47-4 |
|---|---|
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
S-ethyl N-(4-ethoxy-3,5-dimethylphenyl)carbamothioate |
InChI |
InChI=1S/C13H19NO2S/c1-5-16-12-9(3)7-11(8-10(12)4)14-13(15)17-6-2/h7-8H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
GAFAOTQNUJXIAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)SCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















